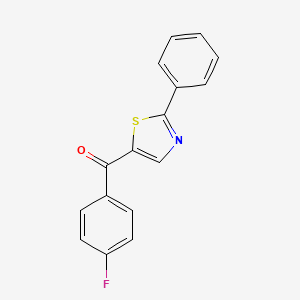
(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone” is an organic compound that belongs to the class of compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of such compounds often involves the use of various substituents on the thiazole ring, which can significantly affect the biological outcomes . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis and Spectral Studies : Novel compounds, including derivatives of thiazolyl and thiophene, were synthesized and characterized through UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations were used to study their structural and vibrational spectra, showing the impact of electron-withdrawing groups on their structure and reactivity. These studies provide insights into their antibacterial activities (Shahana & Yardily, 2020).
Crystal Structure Analysis : The crystal structure of related thiophene compounds was reported, highlighting their potential applications in materials science and pharmaceuticals due to their diverse biological activities and utility in electronic devices (Nagaraju et al., 2018).
Theoretical and Bioactivity Studies
Theoretical Studies and Antitumor Activity : Research on fluorophenyl methanone derivatives synthesized from fluorobenzoic acid showed significant inhibition against cancer cell lines, emphasizing their potential in developing anticancer therapies (Tang & Fu, 2018).
Fluorinated Fluorophores Development : Studies on the synthesis of fluorinated benzophenones and their derivatives demonstrated their enhanced photostability and spectroscopic properties, suggesting their applications in creating novel fluorophores for scientific research (Woydziak, Fu, & Peterson, 2012).
Catalyst-Free Synthesis and Structural Studies : An efficient catalyst- and solvent-free synthesis method for fluorophenyl methanone derivatives was developed, with structural and theoretical studies supporting their potential uses in pharmaceuticals and material science (Moreno-Fuquen et al., 2019).
Applications in Material Science and Sensors
- Polymer Synthesis for Fuel Cell Applications : The synthesis of novel sulfonated poly(ether ether ketone) with pendant carboxyl groups demonstrated potential applications in developing membranes for direct methanol fuel cells, showcasing the versatility of fluorophenyl methanone derivatives in material science (Li et al., 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been found to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer progression . The compound’s effect on these pathways can lead to downstream effects such as modulation of cellular responses, alteration of gene expression, and changes in cell proliferation and survival.
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by factors such as its solubility, stability, and permeability, as well as the presence of transporters and metabolic enzymes .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and analgesic effects . These effects are likely to result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
The action, efficacy, and stability of (4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the compound’s exposure to metabolic enzymes
Orientations Futures
The future research directions could involve the synthesis of new derivatives of “(4-Fluorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone” with different substituents to explore their potential biological activities. The design and structure-activity relationship of these bioactive molecules could be further investigated .
Propriétés
IUPAC Name |
(4-fluorophenyl)-(2-phenyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNOS/c17-13-8-6-11(7-9-13)15(19)14-10-18-16(20-14)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLDCDBPECMPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

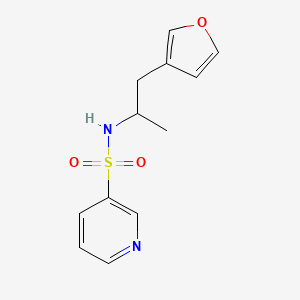
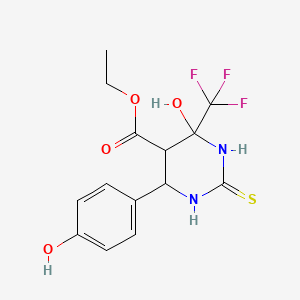
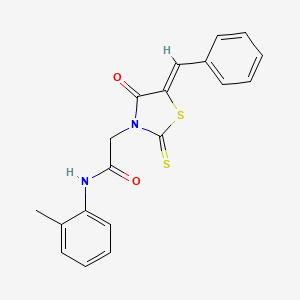
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2976164.png)
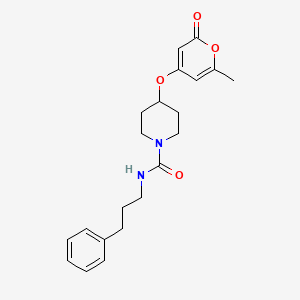
![1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2976168.png)
![Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2976169.png)
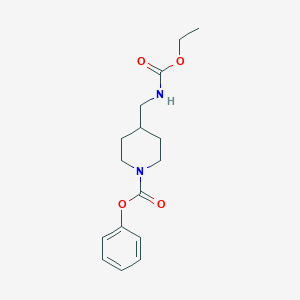
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2976172.png)
![1-(Aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid;hydrochloride](/img/structure/B2976173.png)
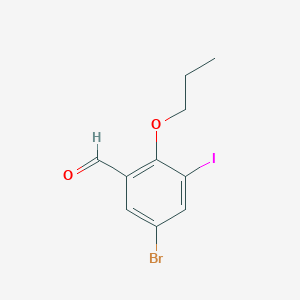
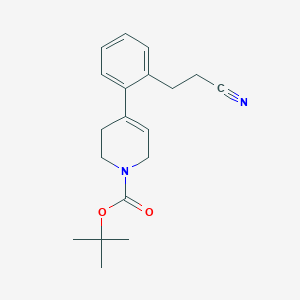

![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)